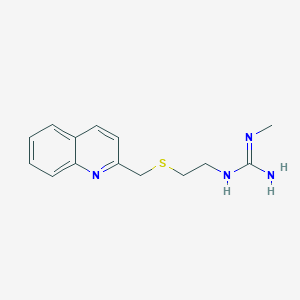

1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine

Description

Properties

CAS No. |

92885-55-7 |

|---|---|

Molecular Formula |

C14H18N4S |

Molecular Weight |

274.39 g/mol |

IUPAC Name |

2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine |

InChI |

InChI=1S/C14H18N4S/c1-16-14(15)17-8-9-19-10-12-7-6-11-4-2-3-5-13(11)18-12/h2-7H,8-10H2,1H3,(H3,15,16,17) |

InChI Key |

PQNHIXSDLHZOKR-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N)NCCSCC1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine typically involves the reaction of quinoline derivatives with guanidine compounds under specific conditions. One common method includes the reaction of quinoline-2-carbaldehyde with 2-mercaptoethylamine to form the intermediate, which is then reacted with methyl isothiocyanate to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution and Crosslinking Reactions

The guanidine moiety in this compound is highly nucleophilic, enabling reactions with electrophilic species. A notable application involves its use as a catalyst in crosslinking reactions with curable compositions. For instance, guanidine derivatives react with functional compounds containing:

-

Ketones

-

Aldehydes

-

1,3-diketones

-

1,3-ketoesters

-

1,3-ketoamides

These reactions typically proceed under mild conditions, often without requiring purification steps for the catalyst . The guanidine’s lone pair on the nitrogen atom facilitates interaction with carbonyl carbons, leading to condensation products.

| Functional Group | Reaction Type | Key Features |

|---|---|---|

| Ketones/aldehydes | Nucleophilic attack | Formation of imine intermediates |

| 1,3-diketones | Tautomerization | Stabilized crosslinked networks |

Thiol Group Reactivity

The thiol (-SH) group in the quinoline moiety contributes to redox and nucleophilic reactivity. While direct experimental data for this specific compound is limited, analogous thiol-containing molecules undergo:

-

Oxidation to disulfides under aerobic conditions.

-

Alkylation with electrophiles (e.g., alkyl halides).

-

Metal coordination , potentially influencing catalytic activity.

Substituent Effects on Reactivity

Substituent electronic effects significantly influence reaction outcomes:

-

Electron-donating groups (e.g., methoxy) enhance nucleophilicity.

-

Electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates.

-

Alkyl substituents improve reaction efficiency compared to aromatic counterparts .

For example, a trifluoromethyl-substituted derivative (2h ) exhibited a 76% yield under standard conditions, while naphthyl-substituted analogs showed reduced reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

1. NMDA Receptor Modulation

One of the primary applications of this compound lies in its interaction with N-methyl-D-aspartate (NMDA) receptors. Research indicates that derivatives of guanidine compounds can act as noncompetitive blockers of NMDA receptors, which are implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate ion channel activity makes it a candidate for developing neuroprotective agents .

2. Neuroprotective Agents

The neuroprotective properties of 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine have been highlighted in studies focusing on its potential to prevent excitotoxicity caused by excessive neurotransmitter release. This characteristic is particularly important for treating conditions characterized by neuronal damage due to overactivation of glutamate receptors .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in neuronal cell death following induced excitotoxicity. The results indicated that the compound effectively mitigated the effects of glutamate overactivity, showcasing its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Radiopharmaceutical Applications

Another research avenue explored the use of this compound in radiopharmaceuticals designed for imaging NMDA receptor activity. The incorporation of radiolabeled derivatives allowed for enhanced visualization of receptor sites in vivo, facilitating better diagnosis and understanding of neurological disorders .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the guanidine group can interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Guanidine Derivatives

Key Observations :

- Thiazole and furan rings in famotidine and ranitidine, respectively, enhance hydrogen-bonding interactions .

- Linkers : Thioether chains (e.g., –SCH2–) are common in these compounds, balancing lipophilicity and metabolic stability. The target compound’s ethylthio linker may confer flexibility compared to cimetidine’s shorter chain .

Pharmacological Activity

While direct activity data for the target compound are absent, insights can be drawn from structurally related H2 antagonists:

- Cimetidine : Exhibits H2 receptor antagonism (pKB ~6.8–7.7) but is associated with cytochrome P450 inhibition due to its imidazole ring .

- Famotidine : Higher potency (pKB ~8.1) attributed to the thiazole sulfonamide group, which enhances receptor affinity .

- Ranitidine : Moderate activity (pKB ~6.7–7.3) with reduced side effects due to its furan-based structure .

However, steric hindrance from the larger aromatic system could lower receptor affinity relative to famotidine .

Pharmacokinetic Considerations

- Metabolism: Imidazole-containing compounds like cimetidine inhibit CYP450 enzymes, whereas quinoline derivatives may undergo hepatic oxidation or glucuronidation, reducing drug-drug interactions .

- Solubility: The quinoline group’s hydrophobicity may lower aqueous solubility compared to famotidine’s polar sulfonamide group, necessitating formulation adjustments .

Biological Activity

1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine (CAS No. 92885-55-7) is a guanidine derivative that has garnered attention for its potential biological activities. This compound features a quinoline moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4S, with a molecular weight of 274.38 g/mol. Its structure includes a guanidine core linked to a quinoline-derived thioether, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with quinoline structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 (Leukemia) | TBD |

| Similar Quinoline Derivative | HCT-15 (Colon) | 6.62 |

| Similar Quinoline Derivative | UO-31 (Renal) | 7.69 |

These findings suggest that the presence of the quinoline moiety may enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. Studies indicate that related guanidine compounds exhibit antibacterial activity against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

| Pseudomonas aeruginosa | TBD |

The exact MIC values for this compound remain to be determined, but the structural similarities with known active compounds suggest potential efficacy against these pathogens .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound may also possess anti-inflammatory effects. Guanidine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes:

| Compound Type | MMP Inhibition Activity |

|---|---|

| Guanidine Derivative | High |

This inhibition can lead to reduced inflammation and tissue remodeling, making such compounds valuable in treating chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of quinoline-based guanidines:

- Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their anticancer activity against different cell lines. The results indicated that modifications at the guanidine nitrogen significantly influenced biological activity.

- Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest strong interactions with key amino acids in target enzymes, enhancing its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine?

- Methodological Answer : Synthesis typically involves guanylation reactions using thiourea or carbodiimide-based reagents . Key steps include:

Quinoline-thioethyl precursor preparation : React quinoline-2-methanethiol with 2-chloroethylamine under basic conditions to form the thioether intermediate.

Guanidine formation : Treat the intermediate with 1-methylguanidine in the presence of a coupling agent (e.g., EDCI or DCC) to promote nucleophilic substitution.

- Critical considerations : Use inert atmosphere to prevent oxidation of the thioether group, and monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the methylguanidine moiety and quinoline-thioethyl connectivity. Pay attention to chemical shifts for sulfur-containing groups (e.g., ~2.5–3.5 ppm for SCH) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water (0.1% TFA) as the mobile phase .

- Elemental Analysis : Verify empirical formula consistency (CHNS) with <1% deviation .

Q. What storage conditions ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under anhydrous conditions. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the guanidine group. Conduct monthly stability assays via HPLC to detect degradation products (e.g., free quinoline derivatives) .

Advanced Research Questions

Q. How does the compound interact with transition metals in coordination chemistry studies?

- Methodological Answer : The guanidine group can act as a ligand for metal ions like Pt(II) or Cu(II). To study coordination:

Prepare a Pt(trpy)Cl complex and react it with the compound in DMF at 60°C for 24 hours.

Characterize the product via X-ray crystallography to confirm binding modes (terminal vs. bridging) .

- Data Contradiction Tip : If UV-Vis spectra show unexpected absorbance shifts, consider solvent polarity effects or competing ligand interactions .

Q. How to resolve contradictions in spectroscopic data during impurity profiling?

- Methodological Answer :

- Hypothesis Testing : If NMR reveals unassigned peaks, synthesize potential byproducts (e.g., des-methyl analogs or oxidized thioethers) and compare spectra .

- Mass Spectrometry (MS) : Use high-resolution LC-MS to identify low-abundance impurities. For example, a +16 Da mass shift may indicate sulfoxide formation .

- Cross-Validation : Combine data from multiple techniques (e.g., IR for functional groups, XPS for sulfur oxidation states) to resolve ambiguities .

Q. What strategies mitigate cytotoxicity in cellular assays involving this compound?

- Methodological Answer :

- Dose Optimization : Perform MTT assays on HEK-293 or HeLa cells across a concentration gradient (1 nM–100 µM) to establish IC.

- Control Experiments : Compare with structurally similar guanidines (e.g., 1,1,3,3-tetramethylguanidine) to isolate toxicity mechanisms .

- Chelation Studies : Pre-treat cells with EDTA to assess metal-dependent cytotoxicity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.